molecular formula C7H10O8S B165734 2-Hydroxy-5-sulfobenzoic acid dihydrate CAS No. 5965-83-3

2-Hydroxy-5-sulfobenzoic acid dihydrate

Cat. No. B165734
CAS RN: 5965-83-3
M. Wt: 254.22 g/mol
InChI Key: BHDKTFQBRFWJKR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfobenzoic acid dihydrate, also known as 5-Sulfosalicylic acid dihydrate, is an arenesulfonic acid that is benzoic acid substituted by a hydroxy at position C-2 and a sulfo group at C-5 . It has a role as a metabolite . The molecular formula is HO3SC6H3-2-(OH)CO2H·2H2O and the CAS Number is 5965-83-3 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-sulfobenzoic acid dihydrate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Hydroxy-5-sulfobenzoic acid dihydrate has been used as an efficient organocatalyst for certain chemical reactions . The development of these reactions was monitored by thin layer chromatography (TLC) analysis .


Physical And Chemical Properties Analysis

2-Hydroxy-5-sulfobenzoic acid dihydrate is a white crystalline powder . Its molecular weight is 254.21 g/mol . The density and melting point are not available in the search results.

Scientific Research Applications

Organocatalysis in Synthesis

2-Hydroxy-5-sulfobenzoic acid dihydrate (2-HSBA) demonstrates efficiency as an organocatalyst in the synthesis of various compounds. For instance, it catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process involves substituted benzaldehydes, 2-naphthol, and amides or urea, under solvent-free conditions, yielding the products in high efficiency. The catalyst showcases benefits like cost-effectiveness, environmental friendliness due to the absence of hazardous solvents, and the convenience of operation, with the potential for reuse in template reactions (Kiyani et al., 2015).

Electrochemical Studies

The electrochemical reduction of derivatives of 2-hydroxy-5-sulfobenzoic acid in aqueous solutions exhibits interesting behaviors. The position of the sulfo substituent relative to the azo bridge and the pH of the solution significantly affect the electrochemical properties. The reduction predominantly occurs as hydrazone tautomers, leading to the formation of hydrazo compounds and eventually resulting in products like 5-amino salicylic acid and sulfanilic acid. This reaction follows a DISP2 mechanism, where the rate-determining step involves a homogenous redox reaction between the intermediate hydrazo compound and 5-amino salicylic acid quinoneimine (Mandić et al., 2004).

Environmental Applications

In environmental studies, 2-hydroxy-5-sulfobenzoic acid derivatives have been utilized in solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers in environmental water samples. This method offers advantages like low limits of quantification and high recovery percentages, indicating its potential utility in monitoring and understanding the presence of UV absorbers in the aquatic environment (Negreira et al., 2009).

Chemical Synthesis and Coordination Compounds

The multifunctional nature of 2-amino-5-sulfobenzoic acid, a derivative of 2-hydroxy-5-sulfobenzoic acid, is evident in its role in constructing supramolecular coordination polymers. It provides various functional groups that can act as hydrogen-bond donors and acceptors, facilitating the formation of high-dimensional supramolecular networks. The resulting compounds exhibit interesting properties like reversible dehydration-rehydration behavior (Li & Zhang, 2018).

Microbial Conversion for Polymer Synthesis

In biotechnology, certain microorganisms can convert derivatives of 2-hydroxy-5-sulfobenzoic acid into compounds useful for polymer synthesis. For instance, the bacterium Ochrobactrum anthropi S9 efficiently converts 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, a valuable raw material for polymer production. This conversion is sensitive to the presence of compounds like Na2SO4 and amino acids, indicating a specific metabolic pathway involved in the process (Yamada, Yoshida & Nagasawa, 2010).

Safety And Hazards

2-Hydroxy-5-sulfobenzoic acid dihydrate causes severe skin burns and eye damage . It may cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDKTFQBRFWJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073983
Record name Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfosalicylic acid dihydrate

CAS RN

5965-83-3
Record name 5-Sulfosalicylic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-sulfobenzoic acid dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFOSALICYLIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AF Hussain - History of Medicine, 2023 - historymedjournal.com
… )phenyl)diazenyl)-2-hydroxy-5-sulfobenzoic acid from diazonium salt pairs of (N 1 ,N 1 -dimethylbenzene-1,4-diamine dihydrochloride) with 2-hydroxy-5-sulfobenzoic acid dihydrate , …
Number of citations: 0 historymedjournal.com
D Kuehnelt, W Goessler… - Applied Organometallic …, 1997 - Wiley Online Library
Three mushroom species from two old arsenic smelter sites in Austria were analyzed for arsenic compounds. The total arsenic concentrations were determined by ICP–MS. Collybia …
Number of citations: 91 onlinelibrary.wiley.com
H Pruchnik, M Latocha, A Zielińska, S Ułaszewski… - Polyhedron, 2013 - Elsevier
… mol) and 2-hydroxy-5-sulfobenzoic acid dihydrate (2.542 g, … mol) and 2-hydroxy-5-sulfobenzoic acid dihydrate (1.271 g, 5 × … mol) and 2-hydroxy-5-sulfobenzoic acid dihydrate (2.542 g, …
Number of citations: 13 www.sciencedirect.com
H Guo, Y Hirosaki, X Qi, RL Smith Jr - Renewable Energy, 2020 - Elsevier
… Furfuryl alcohol (98%), levulinic acid (95.0%), ethanol (99.5%), ammonium formate (98.0%), 2-hydroxy-5-sulfobenzoic acid dihydrate (99%), sulfuric acid (98%), zirconium oxide (98%) …
Number of citations: 36 www.sciencedirect.com
G Fruhbeck, R Alonso, F Marzo, S Santidrián - Analytical biochemistry, 1995 - Elsevier
… salt, corn type V, 97% purity, 9 mol/mol H, O content), Dowex 1 (AG 1 X 4, 4% cross-linkage, chloride form, 100–200 mesh), 5-sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid dihydrate…
Number of citations: 149 www.sciencedirect.com
ZL Wang, LH Wei - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… Benzimidazole (1.0 mmol, 0.118 g) was added to an aqueous solution (25ml) of 2-hydroxy-5-sulfobenzoic acid dihydrate (1.0mmol, 0.254 g). The mixture was stirred for 10 min at 373 K. …
Number of citations: 12 scripts.iucr.org

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